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Compound of Interest

Compound Name: Agn-PC-ONG2BG

Cat. No.: B15472189

An In-depth Technical Guide to the Structure and Chemical Properties of Osimertinib

Introduction

Osimertinib, marketed under the brand name Tagrisso®, is a third-generation epidermal growth
factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It was specifically designed to target
both EGFR-sensitizing mutations (such as exon 19 deletions and L858R) and the T790M
resistance mutation, which is a common mechanism of acquired resistance to first- and
second-generation EGFR TKIs.[2][3] Unlike its predecessors, osimertinib shows a significantly
lower affinity for wild-type EGFR, which contributes to a more favorable toxicity profile.[4][5]
This guide provides a detailed overview of the structure, chemical properties, and mechanism
of action of osimertinib, intended for researchers, scientists, and drug development
professionals.

Chemical Structure and Properties

Osimertinib is a mono-anilino-pyrimidine compound.[2] Its chemical nhame is N-(2-{2-
dimethylaminoethyl-methylamino}-4-methoxy-5-{[4-(1-methylindol-3-yl)pyrimidin-2-
yllamino}phenyl)prop-2-enamide.[6] The molecule is supplied as a mesylate salt.[6] The
presence of a reactive acrylamide group allows for the formation of a covalent bond with the
cysteine-797 residue in the ATP-binding site of the EGFR kinase domain.[7][8]

Table 1: Physicochemical Properties of Osimertinib
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Property Value Reference
Chemical Formula C2sH33N702 [9]
Molecular Weight 499.61 g/mol [10]

N-(2-{--INVALID-LINK--
amino}-4-methoxy-5-{[4-(1-

IUPAC Name methyl-1H-indol-3-yl)pyrimidin-  [6]
2-yllamino}phenyl)prop-2-
enamide

9.5 (aliphatic amine), 4.4
pKa " [11]
(aniline)

Slightly soluble in water (3.1

Solubility mg/mL at 37°C) [11]
Half-life Approximately 48 hours [1]
Peak Plasma Time 6 hours [1]
Protein Binding 95% [1]

Mechanism of Action

Osimertinib functions as an irreversible inhibitor of EGFR kinase activity.[7] By covalently
binding to the C797 residue within the ATP-binding pocket of mutant EGFR, it prevents ATP
from binding and subsequent autophosphorylation of the receptor.[7][8] This action effectively
blocks the downstream signaling cascades that are critical for cancer cell proliferation and
survival, primarily the PI3BK/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[7][8] A key feature
of osimertinib is its high potency and selectivity for mutant forms of EGFR, including the T790M
resistance mutation, while sparing wild-type EGFR.[2] This selectivity is significant, as it has
been shown to have a 200-fold higher affinity for EGFR with the L858R/T790M mutation
compared to wild-type EGFR in vitro.[1][12]

Table 2: In Vitro Inhibitory Activity of Osimertinib
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EGFR Form Cell Line ICs0 (NM) Reference
Exon 19 deletion LoVo 12.92 [10]
L858R/T790M LoVo 11.44 [10]
Wild-Type LoVo 493.8 [10]

Signaling Pathway

The binding of ligands such as epidermal growth factor (EGF) to the EGFR initiates a signaling
cascade that promotes cell growth, proliferation, and survival. In non-small cell lung cancer
(NSCLC), activating mutations in EGFR lead to constitutive activation of these pathways.
Osimertinib's targeted inhibition of mutant EGFR effectively shuts down these aberrant signals.
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Caption: Osimertinib's inhibition of mutant EGFR and downstream signaling pathways.
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Experimental Protocols
Cell Viability Assay (MTT Assay)

This protocol is a colorimetric assay for assessing cell metabolic activity and is commonly used
to measure the cytotoxic effects of a compound.

o Cell Seeding: Plate NSCLC cells (e.g., H1975) in a 96-well plate at a density of 5,000-10,000
cells per well in 100 pL of complete growth medium.[13] Allow the cells to adhere overnight
at 37°C in a COz incubator.[13]

o Treatment: Prepare serial dilutions of osimertinib in the cell culture medium.[13] Replace the
existing medium with the medium containing various concentrations of osimertinib. Include a
vehicle control (e.g., DMSO).[13]

 Incubation: Incubate the plates for a specified period, typically 72 hours, to allow the drug to
take effect.[14]

e MTT Addition: Add 10 pL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4
hours at 37°C.[13]

e Formazan Solubilization: Carefully remove the medium and add 100 uL of DMSO to each
well to dissolve the formazan crystals.[13]

o Measurement: Measure the absorbance at 570 nm using a microplate reader.[13] The
absorbance is directly proportional to the number of viable cells.

Experimental Workflow: Determining ICso

The following diagram illustrates a typical workflow for determining the half-maximal inhibitory
concentration (ICso) of a compound like osimertinib.
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Caption: A typical experimental workflow for determining the ICso of Osimertinib.
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Conclusion

Osimertinib represents a significant advancement in the targeted therapy of EGFR-mutated
NSCLC. Its unique chemical structure enables it to irreversibly and selectively inhibit the mutant
forms of EGFR, including the T790M resistance mutation, leading to potent antitumor activity.
The detailed understanding of its chemical properties, mechanism of action, and the signaling
pathways it modulates is crucial for the ongoing development of novel therapeutic strategies
and for optimizing its clinical use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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 To cite this document: BenchChem. [[Compound Name] structure and chemical properties].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15472189#compound-name-structure-and-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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